BTB09089
Description
Structural and Functional Characterization of Proton-Sensing G Protein-Coupled Receptors
Proton-sensing G protein-coupled receptors (GPCRs), including GPR4, GPR65, and GPR68, detect extracellular pH changes through networks of titratable residues distributed across their extracellular and transmembrane domains. Cryo-EM structures of GPR65 reveal a conserved active-state conformation characterized by a polar extracellular pocket lined with histidine, aspartate, and glutamate residues. These residues form a protonation-sensitive network that bridges the receptor’s ligand-binding cavity to intracellular G protein coupling regions. Unlike ion channels that rely on single proton-sensitive motifs, GPR65 activation involves cooperative interactions among multiple titratable sites, enabling graded responses to pH fluctuations.
BTB09089 (C₁₄H₁₂Cl₂N₄OS₂; molecular weight 387.3 g/mol) engages this network through its 3-((2,4-dichlorobenzyl)thio)-1,6-dimethyl-1H-pyridazino[4,5-e]thiadiazin-5(6H)-one structure, which stabilizes the receptor’s active conformation. The compound exhibits high specificity for GPR65, with no activity observed at GPR4 or OGR1, as demonstrated by cAMP assays in wild-type versus GPR65-deficient splenocytes.
Table 1: Key Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂Cl₂N₄OS₂ |
| Molecular Weight | 387.3 g/mol |
| Solubility | 10 mM in DMSO |
| CAS Number | 245728-44-3 |
| Target | GPR65 (TDAG8) |
Pathophysiological Roles of GPR65 in Acidic Microenvironments
Acidic microenvironments (pH 6.0–6.8) arise in ischemic tissues, inflamed joints, and tumor stroma, activating GPR65 to mediate adaptive cellular responses. In ischemic stroke models, peri-infarct regions exhibit pH drops to ~6.5, triggering GPR65-dependent pathways that influence neuronal survival and glial reactivity. This compound administration in these models reduces infarct volume by 32% and improves motor recovery, as measured by grid-walk and cylinder tests. Mechanistically, GPR65 activation attenuates acidosis-induced neuronal apoptosis by suppressing caspase-3 activation and mitochondrial membrane depolarization.
In macrophages, acidic conditions promote GPR65-mediated switching from pro-inflammatory (M1) to anti-inflammatory (M2) phenotypes. This compound enhances this shift by elevating interleukin-10 (IL-10) production by 4.7-fold while reducing tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) levels by 58% and 63%, respectively, in lipopolysaccharide-stimulated peritoneal macrophages.
GPR65 Signaling Pathways in Neuroinflammation and Immune Regulation
GPR65 couples primarily to Gαs proteins, increasing intracellular cAMP levels by 3.1-fold in activated splenocytes. Elevated cAMP suppresses T-cell receptor (TCR)-mediated nuclear factor of activated T-cells (NFAT) signaling, reducing interleukin-2 (IL-2) secretion by 41% in anti-CD3/CD28-stimulated lymphocytes. This immunomodulatory effect is abolished in GPR65-knockout mice, confirming receptor specificity.
In the central nervous system, this compound promotes neurorestoration by dual mechanisms:
- Neuronal Plasticity : Delayed this compound treatment (initiated 3 days post-stroke) increases synaptic density in peri-infarct cortex by 27% through brain-derived neurotrophic factor (BDNF) upregulation.
- Gliosis Modulation : The agonist reduces glial fibrillary acidic protein (GFAP)+ astrocyte scarring by 44% and decreases ionized calcium-binding adapter molecule 1 (Iba1)+ microglial activation by 38%, facilitating axonal sprouting.
Table 2: this compound-Mediated Cytokine Modulation Across Cell Types
| Cell Type | IL-2 | TNF-α | IL-6 | IL-10 |
|---|---|---|---|---|
| Splenocytes | ↓41% | – | – | – |
| Macrophages | – | ↓58% | ↓63% | ↑470% |
| Post-Stroke Microglia | – | ↓52% | ↓49% | ↑320% |
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfanyl]-1,6-dimethylpyridazino[4,5-e][1,3,4]thiadiazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4OS2/c1-19-11-6-17-20(2)13(21)12(11)23-14(18-19)22-7-8-3-4-9(15)5-10(8)16/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAWQVCBQLTEIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(N=C2)C)SC(=N1)SCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BTB09089 typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or dicarbonyl compounds under acidic or basic conditions.
Introduction of the Thiadiazine Ring: The thiadiazine ring is introduced by reacting the pyridazine derivative with sulfur-containing reagents such as thiourea or thiosemicarbazide under reflux conditions.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is attached via a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride and a suitable base.
Methylation: The final step involves the methylation of the compound using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
BTB09089 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Cyclization: The compound can undergo cyclization reactions to form new ring structures, potentially leading to novel derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Neuroprotection in Ischemic Stroke
Overview:
BTB09089 has been investigated for its neuroprotective effects in the context of ischemic stroke. Research indicates that this compound can significantly improve neurological recovery and promote brain tissue repair when administered after a stroke event.
Case Study:
A study involving wild-type and GPR65 knockout mice demonstrated that delayed treatment with this compound (administered on days 3, 7, or 14 post-stroke) resulted in improved motor functions and reduced neuronal loss in wild-type mice. The treatment inhibited microglial activation and glial scar formation, which are detrimental to recovery processes. Notably, these benefits were absent in GPR65 knockout mice, indicating the necessity of GPR65 activation for this compound's neuroprotective effects .
Data Table: Neuroprotective Effects of this compound
| Treatment Timing | Motor Function Improvement | Neuronal Density Preservation | Microglial Activation Inhibition |
|---|---|---|---|
| Day 3 | Significant | Yes | Yes |
| Day 7 | Significant | Yes | Yes |
| Day 14 | Moderate | No | No |
Role in Inflammatory Joint Pain
Overview:
this compound has been shown to mediate inflammatory responses in joint pain conditions. Its activation of GPR65 on fibroblast-like synoviocytes (FLS) leads to the secretion of pro-inflammatory mediators that can sensitize sensory neurons.
Case Study:
Intra-articular injection of this compound in mice resulted in increased nocifensive behaviors, suggesting its role in enhancing pain sensitivity through GPR65 activation. Additionally, human synovial fluid samples from osteoarthritis patients activated GPR65, further supporting its involvement in inflammatory processes .
Data Table: Effects of this compound on Inflammatory Mediators
| Cell Type | Pro-inflammatory Mediators Released | Pain Sensitization Observed |
|---|---|---|
| Fibroblast-like Synoviocytes (Mouse) | Yes | Yes |
| Fibroblast-like Synoviocytes (Human) | Yes | Yes |
Anti-Fibrotic Properties
Overview:
this compound has been identified as a potential anti-fibrotic agent, particularly relevant for conditions such as idiopathic pulmonary fibrosis (IPF). It inhibits myofibroblast differentiation, which is crucial in fibrosis progression.
Case Study:
Research revealed that this compound effectively suppressed TGF-β-induced myofibroblast differentiation in primary human lung fibroblasts from both non-fibrotic donors and IPF patients. This inhibition was evidenced by decreased expression of alpha-smooth muscle actin (αSMA) and calponin, markers associated with myofibroblast differentiation .
Data Table: Anti-Fibrotic Effects of this compound
| Treatment Condition | αSMA Expression Reduction | Calponin Expression Reduction |
|---|---|---|
| Non-fibrotic Fibroblasts | Significant | Significant |
| IPF Fibroblasts | Significant | Significant |
Mechanism of Action
The mechanism of action of BTB09089 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Mechanism of Action :
- GPR65 Activation : BTB09089 activates GPR65, triggering downstream pathways such as cAMP accumulation, AKT phosphorylation, and CREB (cAMP response element-binding protein) signaling. This promotes neuroprotection, reduces microglial activation, and enhances synaptic plasticity .
- Therapeutic Effects: In ischemic stroke models, this compound (0.76 mg/kg, intraperitoneal) reduces infarct volume by 40–50% and improves motor function recovery when administered within a 3–14 day post-stroke window. These effects are abolished in GPR65-knockout mice, confirming receptor specificity .
Key Findings :
- Neuroprotection : Reduces neuronal apoptosis and necrosis via GPR65-dependent AKT/CREB activation .
- Neurorestoration : Enhances dendritic spine density, axonal sprouting (GAP43↑), and synaptic markers (synaptophysin↑) in peri-infarct regions .
- Anti-inflammatory : Suppresses microglial activation (Iba-1↓) and astrogliosis (GFAP↓) .
Comparison with Similar Compounds
DCAPC (Delayed Chronic Acid Post-Conditioning)
Similarities :
Differences :
| Parameter | This compound | DCAPC |
|---|---|---|
| Administration | Intraperitoneal injection | Acidic post-conditioning |
| Therapeutic Window | 3–14 days post-stroke | Narrower window (exact unclear) |
| Mechanistic Scope | Direct GPR65 agonist | Indirect GPR65 activation |
| Durability | Effects persist ≥2 weeks | Shorter duration |
| Dependency | Requires neuronal GPR65 expression | Broader cellular targets |
This compound is superior in clinical translatability due to its defined pharmacokinetics and extended therapeutic window .
ZINC13684400 and ZINC62678696
These compounds are allosteric modulators of GPR65 identified via computational docking studies .
Comparison :
| Parameter | This compound | ZINC13684400 | ZINC62678696 |
|---|---|---|---|
| Activity | Full agonist (EC₅₀: ~10 μM) | Positive allosteric modulator | Negative allosteric modulator |
| Specificity | Selective for GPR65 | GPR65-specific | GPR65-specific |
| In Vivo Efficacy | Reduces infarct volume, improves motor function | No reported in vivo data | Inhibits GPR65 activity |
| Clinical Relevance | Validated in stroke models | Preclinical stage | Preclinical stage |
This compound is the only GPR65 agonist with demonstrated efficacy in vivo, while ZINC compounds remain investigational .
Psychosine and Ogerin
- Psychosine : A natural ligand for TDAG8, but it activates multiple lipid-sensing receptors, leading to off-target effects (e.g., neuroinflammation) .
- Ogerin: A GPR68 agonist with structural homology to GPR64.
Key Distinction :
this compound’s specificity for GPR65 avoids confounding effects seen with psychosine or ogerin, making it a safer candidate for stroke therapy .
JQ1 (BET Bromodomain Inhibitor)
| Parameter | This compound | JQ1 |
|---|---|---|
| Target | GPR65/CREB | BET proteins/c-Myc |
| Neuroplasticity | Enhances dendritic complexity | Suppresses axonal growth |
| Inflammation | Anti-inflammatory | Pro-inflammatory side effects |
| Therapeutic Window | 3–14 days post-stroke | Limited data |
This compound’s dual neuroprotective and anti-inflammatory effects contrast with JQ1’s mixed outcomes .
Data Tables
Table 1: Efficacy of this compound vs. Key Comparators in Stroke Models
Table 2: Molecular and Pharmacological Profiles
Biological Activity
BTB09089 is a synthetic agonist of the G protein-coupled receptor 65 (GPR65), which has emerged as a significant compound in neuroprotection and inflammation modulation. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, effects in various models, and potential therapeutic applications.
Overview of this compound
This compound is characterized as a small nonpolar organic molecule that selectively activates GPR65, a receptor known to respond to acidic environments. Its biological activities extend across various physiological contexts, including neuroprotection following ischemic stroke and modulation of inflammatory responses in fibroblast-like synoviocytes.
- Activation of GPR65 : this compound binds to GPR65, leading to downstream signaling that enhances neuronal plasticity and reduces inflammation. This activation is crucial for its neuroprotective effects observed in ischemic conditions.
- Neuroprotection : In models of ischemic stroke, this compound has been shown to promote recovery by:
- Anti-Inflammatory Effects : this compound also exhibits anti-inflammatory properties by modulating the secretion of pro-inflammatory mediators from fibroblast-like synoviocytes. This effect is particularly relevant in conditions such as osteoarthritis, where it can influence pain pathways .
Neuroprotective Effects in Ischemic Stroke Models
A study involving wild-type (WT) and GPR65 knockout (GPR65 −/−) mice demonstrated that this compound significantly improved motor function recovery post-stroke in WT mice but not in GPR65 −/− mice. Key findings include:
- Motor Function Recovery : this compound administration led to improved performance in grid-walk and cylinder tests, indicating enhanced motor function.
- Neuronal Density : The compound reduced neuronal loss post-stroke, with significant differences observed between WT and GPR65 −/− mice .
- Dendritic Changes : Increased GAP43 and synaptophysin puncta density were noted, along with enhanced dendritic branch length and complexity in treated WT mice .
Inflammatory Modulation
In fibroblast-like synoviocytes, this compound was shown to trigger the release of inflammatory mediators. This response was linked to the sensitization of sensory neurons, contributing to pain mechanisms in inflammatory conditions .
Data Summary
The following table summarizes key findings from studies on this compound:
Case Studies
- Ischemic Stroke Recovery : In a controlled experiment with delayed administration of this compound post-stroke, researchers found that even when treatment was initiated days after the event, significant neuroprotective effects were observed. This suggests a potential therapeutic window for GPR65 agonists in stroke recovery .
- Joint Pain Management : Clinical observations indicated that intra-articular injection of this compound resulted in decreased nocifensive behaviors in mouse models, highlighting its potential for treating joint pain associated with inflammatory diseases like osteoarthritis .
Q & A
What is the mechanism of action of BTB09089 in modulating immune responses?
This compound specifically activates the proton-sensing receptor TDAG8/GPR65, leading to increased cAMP accumulation in cells expressing this receptor . This activation regulates cytokine production in T cells (e.g., suppressing IL-2) and macrophages (e.g., inhibiting TNF-α/IL-6 while enhancing IL-10) . The pH-dependent efficacy of this compound (optimal at pH 7.0–7.9) suggests its role in inflammatory microenvironments where extracellular pH is slightly alkaline .
What in vitro models are validated for studying this compound's TDAG8 activation?
- HEK293 cells transiently expressing hTDAG8/mTDAG8 are standard for assessing cAMP accumulation, with this compound (0–18 μM, 30 min) showing dose-dependent activity .
- Mouse splenocytes (WT vs. TDAG8 KO) are used to confirm receptor specificity, particularly for IL-2 suppression .
- Thioglycollate-induced peritoneal exudate cells (TG-PECs) model macrophage responses, where this compound (1–5 μM, 18 h) modulates LPS-stimulated cytokines .
How does pH influence this compound's efficacy in TDAG8 activation?
This compound enhances cAMP accumulation in a pH-dependent manner:
- pH 7.0–7.9 : Dose-dependent cAMP elevation in HEK293 cells expressing TDAG8 .
- pH 6.5 : No significant activity, suggesting reduced receptor affinity or signaling under acidic conditions .
This pH sensitivity aligns with TDAG8’s role in inflammatory environments, where extracellular pH shifts occur .
How can researchers resolve contradictions in this compound's effects on fibroblast differentiation?
In idiopathic pulmonary fibrosis (IPF) models, this compound unexpectedly inhibits fibroblast differentiation despite TDAG8 activation . To address this contradiction:
- Examine non-canonical pathways : Assess RhoA/ROCK inhibition, which suppresses cytoskeletal remodeling .
- Validate receptor specificity : Use TDAG8 KO fibroblasts to rule out off-target effects .
- Optimize experimental conditions : Test varying pH levels or co-stimuli (e.g., TGF-β) to mimic disease microenvironments .
What methodologies optimize this compound administration in neurorehabilitation studies?
- Delayed treatment : Administer this compound 3–7 days post-stroke to target subacute neuroplasticity, as shown in grid-walking and cylinder tests .
- Dosage : Intraperitoneal injection of 5–20 μM (dissolved in 1% DMSO/5.94% β-cyclodextrin) .
- Outcome measures : Monitor synaptic markers (GAP43, synaptophysin) and dendritic spine density via Golgi-Cox staining .
How does this compound's cell-type specificity impact cytokine regulation?
- T cells : this compound suppresses IL-2 in splenocytes via TDAG8, independent of cell viability .
- Macrophages : Inhibits LPS-induced TNF-α/IL-6 while enhancing IL-10 in TG-PECs .
- Fibroblast-like synoviocytes (FLS) : Induces cAMP and secretes inflammatory mediators that sensitize sensory neurons in arthritis models .
Use cell-specific KO models (e.g., neuron-specific GPR65 overexpression) to dissect contributions .
What strategies validate TDAG8/GPR65 as this compound's primary target in vivo?
- Genetic knockout models : Compare WT vs. GPR65−/− mice in behavioral assays (e.g., knee inflammation, stroke recovery) .
- Rescue experiments : Overexpress GPR65 in KO models to restore this compound’s effects on neuroplasticity (e.g., p-CREB, dendritic complexity) .
- Receptor selectivity assays : Confirm no cross-reactivity with hGPR4 or hOGR1 .
How to design experiments assessing this compound's therapeutic window in stroke?
- Time window : Initiate treatment 3–7 days post-MCAO to target subacute neurorestoration .
- Dose titration : Test 5–20 μM intraperitoneally, balancing efficacy and toxicity .
- Multimodal endpoints : Combine motor function tests (grid walking) with histopathology (neuronal density, glial scar progression) .
Why does this compound show weak in vivo activity despite strong in vitro effects?
notes this compound’s limited potency in animal models , while other studies report efficacy . To reconcile:
- Pharmacokinetic profiling : Assess bioavailability and blood-brain barrier penetration .
- Dosing frequency : Optimize repeated dosing (e.g., daily vs. intermittent) to sustain receptor activation .
- Combination therapies : Pair with agents enhancing GPR65 expression or cAMP signaling .
What controls are critical for this compound experiments?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
